molecular formula C13H12N2O2S2 B2813375 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile CAS No. 343375-70-2

5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile

Cat. No. B2813375
CAS RN: 343375-70-2
M. Wt: 292.37
InChI Key: MLKDMLDPXRXKFT-UHFFFAOYSA-N
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Description

“5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile” is a chemical compound with the CAS Number: 343375-70-2 . It has a molecular weight of 293.39 and its IUPAC name is 5-methyl-3-[(4-methylbenzyl)sulfonyl]-1H-1lambda3-isothiazole-4-carbonitrile . The compound is a solid and is typically stored at temperatures between 28 C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H13N2O2S2/c1-9-3-5-11(6-4-9)8-19(16,17)13-12(7-14)10(2)18-15-13/h3-6,18H,8H2,1-2H3 . This code provides a detailed representation of the compound’s molecular structure, including the arrangement of its carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

The compound is a solid and is typically stored at temperatures between 28 C . It has a molecular weight of 293.39 .

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceutical Development

Research emphasizes the novel synthesis processes and identification of pharmaceutical impurities in drug development, using omeprazole as an example. The study details innovative synthesis methods for proton pump inhibitors, indicating the complexity and importance of understanding and controlling chemical reactions in pharmaceutical manufacturing (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant Activity Analysis

The review on analytical methods for determining antioxidant activity showcases various tests, including ORAC, HORAC, and DPPH, highlighting the significance of chemical reactions in assessing antioxidant properties of compounds. This suggests the potential for chemical compounds, including the one of interest, to be analyzed for their antioxidant capacities (Munteanu & Apetrei, 2021).

Redox Mediators in Organic Pollutant Treatment

A review focusing on the application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes points to the environmental applications of chemical synthesis and compound modification. It highlights how chemical compounds, possibly including "5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile," could be utilized in environmental remediation processes (Husain & Husain, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methyl-3-[(4-methylphenyl)methylsulfonyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-9-3-5-11(6-4-9)8-19(16,17)13-12(7-14)10(2)18-15-13/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKDMLDPXRXKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile

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